molecular formula C13H21NO4S B8107412 (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate

Cat. No.: B8107412
M. Wt: 287.38 g/mol
InChI Key: OWLQUTOIMRWTKV-LOLRQIBTSA-N
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Description

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 5 positions, and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of (2S,5S)-2,5-dimethylmorpholine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The sulfonate group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-dimethylmorpholine 4-methylbenzenesulfonate: A stereoisomer with different spatial arrangement of the methyl groups.

    4-methylbenzenesulfonate derivatives: Compounds with similar sulfonate groups but different core structures.

Uniqueness

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2S,5S)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLQUTOIMRWTKV-LOLRQIBTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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